molecular formula C3H6ClOSi B14706287 Chloroethoxymethylsilane

Chloroethoxymethylsilane

Cat. No.: B14706287
M. Wt: 121.62 g/mol
InChI Key: UKWBZRLBBJESRH-UHFFFAOYSA-N
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Description

Chloroethoxymethylsilane is an organosilicon compound with the molecular formula C₃H₉ClOSi . It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound is characterized by the presence of a silicon atom bonded to a chloroethoxy group and a methyl group, making it a valuable intermediate in the synthesis of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethoxymethylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where chloromethylsilane and ethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of chloroethoxymethylsilane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is exploited in various applications, including surface modification and the synthesis of hybrid materials .

Comparison with Similar Compounds

  • Chloromethylsilane
  • Ethoxymethylsilane
  • Dimethylethoxysilane

Comparison: Chloroethoxymethylsilane is unique due to the presence of both chloro and ethoxy groups attached to the silicon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, chloromethylsilane primarily undergoes substitution reactions, while ethoxymethylsilane is more prone to hydrolysis .

Properties

Molecular Formula

C3H6ClOSi

Molecular Weight

121.62 g/mol

InChI

InChI=1S/C3H6ClOSi/c4-1-2-5-3-6/h1-3H2

InChI Key

UKWBZRLBBJESRH-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC[Si]

Origin of Product

United States

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